1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both thiazole and triazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The thiazole ring can be introduced through various synthetic routes, often involving the reaction of a thioamide with a haloketone .
Chemical Reactions Analysis
1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have potential as anticancer agents.
Industry: It is used in the development of agrochemicals and photostabilizers.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The triazole ring can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar compounds include:
1-(4-methyl-1,3-thiazol-2-yl)ethanamine: This compound shares the thiazole ring but lacks the triazole ring.
1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: Another similar compound with slight structural differences.
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-4-13-7(9-5)3-12-2-6(8)10-11-12/h2,4H,3,8H2,1H3 |
InChI Key |
JCLOKAXPLAUVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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